N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboxamide group and a dioxothiolan moiety, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with a suitable amine derivative of 1,1-dioxothiolane. The reaction conditions often require the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using solvents like ethanol or DMF (dimethylformamide) to enhance solubility and reaction rates .
Chemical Reactions Analysis
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan moiety can be further oxidized under strong oxidizing conditions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan moiety may play a role in binding to active sites, while the pyrazine ring can interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(1,1-Dioxothiolan-3-yl)-3-methylbenzamide: Similar structure but with a benzamide instead of a pyrazine ring.
N-(1,1-Dioxothiolan-3-yl)-4-nitrobenzamide: Contains a nitro group, which can significantly alter its chemical properties and reactivity.
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Features a dithiocarbamate group, used primarily as a fungicide .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-7-4-11-5-9(12-7)10(14)13-8-2-3-17(15,16)6-8/h4-5,8H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHNKINRKUQLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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